Cas no 2680809-05-4 (2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)

2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
- 2680809-05-4
- EN300-28286435
- 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
-
- インチ: 1S/C12H14N2O4S/c1-2-5-18-12(17)14-11-13-8-6-7(10(15)16)3-4-9(8)19-11/h2,7H,1,3-6H2,(H,15,16)(H,13,14,17)
- InChIKey: YTYKTMYRBSBTHD-UHFFFAOYSA-N
- SMILES: S1C(NC(=O)OCC=C)=NC2=C1CCC(C(=O)O)C2
計算された属性
- 精确分子量: 282.06742811g/mol
- 同位素质量: 282.06742811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 377
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- XLogP3: 1.8
2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286435-0.1g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |
2680809-05-4 | 0.1g |
$968.0 | 2023-09-08 | ||
Enamine | EN300-28286435-10.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |
2680809-05-4 | 10g |
$5159.0 | 2023-05-25 | ||
Enamine | EN300-28286435-0.05g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |
2680809-05-4 | 0.05g |
$924.0 | 2023-09-08 | ||
Enamine | EN300-28286435-2.5g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |
2680809-05-4 | 2.5g |
$2155.0 | 2023-09-08 | ||
Enamine | EN300-28286435-5.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |
2680809-05-4 | 5g |
$3479.0 | 2023-05-25 | ||
Enamine | EN300-28286435-1.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |
2680809-05-4 | 1g |
$1200.0 | 2023-05-25 | ||
Enamine | EN300-28286435-0.5g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |
2680809-05-4 | 0.5g |
$1056.0 | 2023-09-08 | ||
Enamine | EN300-28286435-0.25g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |
2680809-05-4 | 0.25g |
$1012.0 | 2023-09-08 | ||
Enamine | EN300-28286435-1g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |
2680809-05-4 | 1g |
$1100.0 | 2023-09-08 | ||
Enamine | EN300-28286435-5g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid |
2680809-05-4 | 5g |
$3189.0 | 2023-09-08 |
2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid 関連文献
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acidに関する追加情報
Introduction to 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid (CAS No. 2680809-05-4)
2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid, identified by its CAS number 2680809-05-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of functional groups such as the carbonylamino and propenyl ether moieties enhances its potential as a pharmacophore in drug design and development.
The benzothiazole core of this molecule is a well-documented scaffold in medicinal chemistry, exhibiting properties that make it suitable for various therapeutic applications. Benzothiazole derivatives are known for their antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The specific arrangement of atoms in 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid contributes to its unique chemical and biological properties, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel benzothiazole derivatives with enhanced efficacy and reduced side effects. The carbonylamino group in this compound introduces a polar moiety that can interact favorably with biological targets, potentially improving binding affinity and pharmacological activity. Additionally, the propenyl ether functionality adds flexibility to the molecular structure, which may influence both solubility and metabolic stability.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have highlighted the role of benzothiazole derivatives in modulating neurotransmitter systems and inhibiting enzymes associated with neurodegenerative diseases. The tetrahydro substitution in the benzothiazole ring further enhances its bioavailability and reduces toxicity, making it an attractive candidate for clinical development.
Furthermore, the carboxylic acid group at the 5-position of the benzothiazole ring provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific therapeutic needs. This versatility has led to numerous synthetic pathways being explored to optimize this compound's pharmacokinetic profile and target specificity.
The synthesis of 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiazole core efficiently. The introduction of the propenyl ether group has been achieved through regioselective etherification reactions, ensuring high yield and purity.
From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding interactions of this compound with potential biological targets. These studies suggest that the carbonylamino group interacts favorably with polar residues in protein active sites, while the propenyl ether moiety may engage in hydrophobic interactions. Such insights are crucial for rational drug design and optimizing lead compounds for clinical trials.
The pharmacological evaluation of 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress pathways. Additionally, animal models have shown that this compound exhibits neuroprotective effects without significant side effects at therapeutic doses.
The potential therapeutic applications of this compound extend beyond neurological disorders. Preliminary research suggests that it may also be effective against infectious diseases caused by bacteria and fungi. The structural features of benzothiazole derivatives, including those present in this compound, have been shown to disrupt microbial cell membranes and inhibit essential metabolic pathways.
In conclusion,2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid (CAS No. 2680809-05-4) represents a significant advancement in pharmaceutical research due to its unique chemical structure and promising biological activities. Its potential applications in treating neurological disorders and infectious diseases make it a valuable asset in the quest for novel therapeutics. Continued research into this compound will likely uncover even more exciting possibilities for its use in medicine.
2680809-05-4 (2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid) Related Products
- 1154571-03-5(2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione)
- 1396554-92-9(N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide)
- 2097937-87-4(1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine)
- 2228564-22-3(2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine)
- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 2002656-65-5(5-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]furan-2-carbaldehyde)
- 637747-33-2(7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(4-methylpiperazin-1-yl)methyl-4H-chromen-4-one)
- 1520729-54-7(1-(butan-2-yl)cyclobutylmethanamine)
- 70326-81-7(ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate)
- 120781-01-3(5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)




